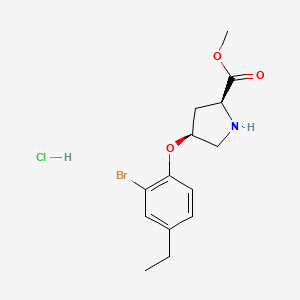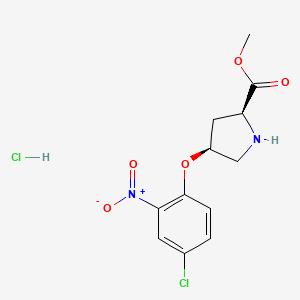![molecular formula C14H15Cl2NO B1424673 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride CAS No. 1219976-30-3](/img/structure/B1424673.png)
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride
Vue d'ensemble
Description
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride (3-Cl-NOPHCl) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a derivative of pyrrolidine, a cyclic amine, that has been modified with a chlorine atom and a naphthyloxy group. It is a white crystalline solid at room temperature and has a melting point of 153-155°C. 3-Cl-NOPHCl has been studied for its potential applications in drug discovery, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
Drug Development
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride: is utilized in the field of drug development due to its pyrrolidine ring, a five-membered nitrogen heterocycle. This structure is widely used by medicinal chemists to create compounds for treating human diseases . The pyrrolidine ring’s sp3-hybridization allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Organic Synthesis
In organic synthesis, the compound serves as a versatile scaffold. The pyrrolidine ring can undergo various synthetic strategies, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . Its stereogenicity is significant, as different stereoisomers and substituent orientations can lead to diverse biological profiles .
Material Science
The unique properties of 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride extend its applications to material science. While specific applications in this field are not detailed in the search results, the compound’s molecular structure suggests potential use in creating novel materials with unique properties.
Proteomics Research
This compound is a specialty product for proteomics research, where it may be used to study protein interactions and functions. Its molecular formula, C14H14ClNO, and molecular weight of 247.73 make it suitable for various biochemical assays .
Pharmacokinetic Profile Modification
Researchers have used derivatives of pyrrolidine, such as 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride , to modify the pharmacokinetic profiles of drug candidates. This involves altering the absorption, distribution, metabolism, and excretion (ADME) properties to improve therapeutic efficacy .
Enantioselective Binding Studies
Due to the stereogenicity of the pyrrolidine ring, 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride can be used to study the enantioselective binding of drugs. Different stereoisomers of the compound can bind differently to proteins, influencing the biological activity and drug design .
Propriétés
IUPAC Name |
3-(4-chloronaphthalen-1-yl)oxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO.ClH/c15-13-5-6-14(17-10-7-8-16-9-10)12-4-2-1-3-11(12)13;/h1-6,10,16H,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPIQJWQNMBIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C3=CC=CC=C32)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424592.png)
![3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424594.png)

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1424599.png)








![3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424612.png)